Sant-1

Description

The Hedgehog (Hh) Signaling Pathway: Canonical and Non-canonical Mechanisms

The Hedgehog signaling pathway is a complex network that transmits information to embryonic cells for proper differentiation and plays critical roles in adult tissue maintenance and regeneration. citeab.commims.comnih.govnih.govxenbase.orgnih.gov The pathway operates through both canonical and non-canonical mechanisms.

The canonical Hh pathway is initiated by the binding of Hh ligands, such as Sonic Hedgehog (Shh), Indian Hedgehog (Ihh), or Desert Hedgehog (Dhh), to their receptor Patched (Ptch), a twelve-pass transmembrane protein. nih.govxenbase.orgwikipedia.org In the absence of ligand, Ptch represses the activity of Smoothened (Smo), a heptahelical transmembrane protein. xenbase.orgwikipedia.orgnih.gov Upon ligand binding, Ptch's repression of Smo is relieved, allowing Smo to become active and transduce the signal. xenbase.orgwikipedia.orgnih.gov This activation leads to a cascade of events involving the Suppressor of Fused (Sufu) and Kif7, ultimately regulating the processing and activation of Gli transcription factors (Gli1, Gli2, and Gli3). xenbase.orgwikipedia.org Activated Gli proteins translocate to the nucleus and control the transcription of target genes, many of which are involved in cell proliferation and survival, including PTCH1 and GLI1 itself, forming a positive feedback loop. nih.govxenbase.orgciteab.comfishersci.nl In vertebrates, canonical Hh signaling is often localized to the primary cilium, a microtubule-based organelle. xenbase.orgwikipedia.orguni-freiburg.de

Beyond the canonical route, non-canonical Hh signaling pathways exist. These pathways can be Smo-dependent but Gli-independent, or they can involve Smo-independent activation of Gli transcription factors. wikipedia.orghaoranbio.comnih.gov Non-canonical signaling can be triggered by Hh ligands or occur independently of the traditional Hh-Ptch interaction. wikipedia.org Growing evidence also suggests intricate crosstalk and interplay between canonical and non-canonical Hh signaling modes, which can overlap spatially and interact functionally. haoranbio.com

Hh signaling is a master regulator of cell fate determination and pattern formation during embryonic development. citeab.comnih.govnih.gov It is essential for the proper formation and development of various organs, including the lungs, pancreas, and gut, regulating the formation of specific cell types and tissues within these structures. nih.gov For instance, Ihh signaling is involved in pancreatic development and insulin (B600854) production regulation. nih.gov In adults, the Hh pathway contributes to tissue homeostasis, maintenance, renewal, and regeneration. citeab.comnih.govnih.govxenbase.orgnih.gov

Dysregulation of the Hh signaling pathway is associated with several developmental disorders and is a significant contributor to the initiation and progression of a wide range of cancers. citeab.commims.comnih.govxenbase.orgfishersci.nlguidetopharmacology.orgctdbase.org Aberrant Hh pathway activation in cancer can occur through several mechanisms. These include mutations in core pathway components such as PTCH1 (loss-of-function), SMO (gain-of-function), or SUFU (loss-of-function), leading to ligand-independent pathway activation. mims.comguidetopharmacology.orgctdbase.org Alternatively, tumors can exhibit ligand-dependent activation through autocrine signaling (tumor cells producing ligands that activate their own Hh receptors) or paracrine signaling (tumor cells secreting ligands that activate Hh signaling in the surrounding stromal cells, which in turn support tumor growth). mims.comguidetopharmacology.orgctdbase.org Aberrant Hh signaling promotes various oncogenic processes, including increased cancer cell proliferation, survival, metastasis, and the maintenance and expansion of cancer stem cell populations. mims.comciteab.comfishersci.nl

Role in Embryonic Development and Tissue Homeostasis

Smoothened (Smo) Receptor as a Key Transducer in Hh Signaling

The Smoothened receptor is a central component in the Hh signaling cascade, acting as the primary transducer of the signal across the cell membrane. nih.govuni-freiburg.denih.gov

Smo is a transmembrane protein belonging to the G protein-coupled receptor (GPCR) superfamily, specifically classified within the Frizzled (FzD) class of GPCRs. wikipedia.orgnih.govnih.govbindingdb.orgdntb.gov.ua Its function is tightly regulated by Patched (Ptch). xenbase.orgwikipedia.orgnih.gov In the absence of Hh ligand, Ptch maintains Smo in an inactive state. xenbase.orgwikipedia.orgnih.gov Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to undergo conformational changes and become activated. xenbase.orgwikipedia.orgnih.gov Activated Smo then initiates downstream signaling events that ultimately lead to the regulation of Gli transcription factors. xenbase.orgwikipedia.org In vertebrates, the translocation of Smo to the primary cilium is a critical step for canonical Hh signal transduction. xenbase.orgwikipedia.orguni-freiburg.de

The Smoothened receptor possesses a canonical GPCR structure with a seven-transmembrane (7TM) helical bundle. bindingdb.orguni.lu It also includes a large extracellular region containing a cysteine-rich domain (CRD) and extracellular loops (ECLs). nih.govnih.govbindingdb.orgdntb.gov.ua The 7TM bundle forms a long and narrow cavity that serves as a binding site for various small molecule modulators. citeab.comuni-freiburg.de The extracellular CRD also contains a binding groove capable of interacting with endogenous lipids such as oxysterols, which can act as Hh pathway activators. uni-freiburg.denih.govdntb.gov.ua The ECLs also contribute to the formation of the ligand-binding pocket at the extracellular side of the 7TM bundle. bindingdb.orguni.lu The presence of multiple ligand-binding sites highlights the structural complexity of Smo and its potential for modulation by diverse molecules. bindingdb.orgciteab.comuni-freiburg.de

Structure and Function of Smo

Classification and Significance of Small Molecule Modulators of Hh Signaling

Small molecules represent a significant class of agents capable of modulating the activity of the Hh signaling pathway. These modulators can act at various levels of the cascade, including targeting the Hh ligands, the Ptch receptor, the Smo receptor, or downstream components like the Gli transcription factors. cgl.org.cnfishersci.nlchemgood.comresearchgate.net

Smoothened, being a key transducer, is a particularly attractive target for small molecule intervention. ctdbase.orgnih.govcgl.org.cnfishersci.nlresearchgate.net Small molecule modulators of Smo can be broadly classified as agonists, which activate the receptor, or antagonists (inhibitors), which block its activity. cgl.org.cnchemgood.com SANT-1 falls into the category of Smo antagonists. citeab.comciteab.comwikipedia.orgwikipedia.orgguidetoimmunopharmacology.orgacs.orgxenbase.orgnih.gov

The development and characterization of small molecule Hh modulators are of significant importance. They serve as invaluable tools for dissecting the intricacies of Hh signaling in both physiological and pathological contexts. Furthermore, Smo inhibitors, including compounds like vismodegib (B1684315) and sonidegib, have demonstrated clinical efficacy in treating certain Hh-driven cancers, underscoring the therapeutic potential of targeting this pathway. wikipedia.orgwikipedia.orgctdbase.orgcgl.org.cnfishersci.nl However, the emergence of resistance mechanisms, particularly those involving non-canonical pathway activation that bypass Smo, highlights the ongoing need for a deeper understanding of Hh signaling and the development of modulators targeting alternative nodes in the pathway. nih.govctdbase.orgresearchgate.net

This compound is a potent and cell-permeable Smo antagonist that binds directly to the receptor. citeab.comwikipedia.orgguidetoimmunopharmacology.orgnih.gov Research findings indicate its effectiveness in inhibiting Hh signaling in various cellular contexts.

| Compound | Target | Activity | IC50 (Shh-LIGHT2 cells) | IC50 (SmoA1-LIGHT2 cells) | Kd (Smo) | PubChem CID |

| This compound | Smoothened (Smo) | Antagonist | 20 nM citeab.comwikipedia.orgguidetoimmunopharmacology.orgnih.gov | 30 nM citeab.comguidetoimmunopharmacology.org | 1.2 nM wikipedia.orgacs.orgxenbase.org | 6878030 nih.govfishersci.nlhaoranbio.com |

Studies have shown that this compound can counteract the effects of Smo agonists like SAG. wikipedia.orgacs.org Mechanistically, this compound appears to target inactive Smo located in the cytoplasm before its translocation to the primary cilium. wikipedia.org Crystal structure analysis has revealed that this compound binds to a deep site within the transmembrane domain cavity of Smo. citeab.comuni-freiburg.denih.gov

Research utilizing this compound has provided insights into the roles of Hh signaling in various biological processes and diseases. For example, this compound has been shown to decrease the proliferation of medulloblastoma cells and affect the sphere-forming ability and expression of stem cell markers in glioma stem-like cells. citeab.combindingdb.org Additionally, this compound has been employed in protocols for directing the differentiation of human pluripotent stem cells towards specific cell lineages, such as pancreatic beta cells. citeab.comwikipedia.orgguidetoimmunopharmacology.orgnih.gov

Agonists of Smoothened Activity

Smoothened agonists are compounds that activate the Smo receptor, thereby mimicking or enhancing the downstream effects of Hh ligands. These molecules bypass the requirement for Ptch-mediated Smo activation and directly stimulate Smo signaling. Examples of Smoothened agonists include SAG (Smoothened Agonist) and Purmorphamine. stemcell.com SAG, a chlorobenzothiophene-containing compound, is a potent Smoothened receptor agonist with an EC₅₀ of approximately 3 nM in Shh-LIGHT2 cells and a Kd of 59 nM for direct binding to Smo. stemcell.comsigmaaldrich.com It can induce Hedgehog pathway activation independently of Patched proteins and has been shown to counteract the inhibitory effects of cyclopamine (B1684311). stemcell.comsigmaaldrich.com Purmorphamine is another small molecule that activates the Sonic Hedgehog signaling pathway.

Antagonists of Smoothened Activity

Conversely, Smoothened antagonists inhibit the activity of the Smo receptor, thus blocking or reducing Hh pathway signaling. These compounds are particularly significant in research and therapeutic contexts where aberrant Hh signaling contributes to disease, such as in certain cancers. Antagonists can bind to Smoothened at different sites, influencing its conformation and function. nih.gov Noteworthy Smoothened antagonists include cyclopamine and this compound. medchemexpress.com Cyclopamine is a well-established Hedgehog pathway antagonist that acts as a selective Smo inhibitor with an IC₅₀ of 46 nM in a Hh cell assay. medchemexpress.com

This compound as a Potent Smoothened Antagonist

This compound is recognized as a potent and cell-permeable inhibitor of Sonic Hedgehog signaling, primarily functioning as a high-affinity antagonist of Smoothened activity. tocris.comstemcell.com Its inhibitory action directly targets the Smo receptor, making it a valuable tool for studying the Hh pathway and its associated biological processes. stemcell.comscbt.com

Historical Context of this compound Identification and Development

This compound emerged from research efforts aimed at identifying small molecules capable of modulating Smoothened activity. It was identified as one of several Smoothened antagonists during high-throughput screening assays. apexbt.com Early studies characterized this compound as a novel molecule with the ability to bind to Smoothened protein and exert anti-tumor effects, linking abnormal Smoothened function to tumorigenesis. apexbt.com The identification of this compound contributed to the growing understanding of how small molecules could be used to probe and manipulate the Hedgehog signaling pathway. caymanchem.com

This compound's Specificity and Potency as a Hh Pathway Inhibitor

This compound exhibits significant specificity and potency in inhibiting the Hedgehog pathway by directly binding to the Smoothened receptor. It binds to Smo with a high affinity, reporting a Kd of 1.2 nM. apexbt.comselleckchem.com this compound effectively inhibits the effects induced by Smoothened agonists, such as SAG, with an IC₅₀ of 20 nM in Shh-LIGHT2 cells. tocris.comselleckchem.com It also demonstrates inhibitory activity in SmoA1-LIGHT2 cells with similar potencies, showing an IC₅₀ of 30 nM. apexbt.commedchemexpress.com

Research findings highlight this compound's ability to counteract SAG-induced pathway activation in Shh-LIGHT2 cells. selleckchem.com While this compound can block BODIPY-cyclopamine binding to Smo-expressing cells, it may not completely inhibit this association to background levels, suggesting its interaction with Smo might alter cyclopamine affinity rather than directly competing for the same binding site. selleckchem.com Studies on the binding mode of Smo inhibitors indicate that while many, like cyclopamine and vismodegib, bind at the entrance of a pocket in the transmembrane domain, this compound binds to a deeper part of Smo in the transmembrane domain. nih.gov

This compound has been shown to inhibit wild-type and oncogenic forms of Smoothened with comparable potency. selleckchem.com Its potent inhibitory activity has been demonstrated in various cellular contexts, including the inhibition of proliferation in medulloblastoma cells at a concentration of 1 μM. medchemexpress.com Furthermore, this compound efficiently inhibits the translocation of Smo to the primary cilium induced by compounds like cyclopamine and jervine, and also inhibits PKA stimulation of Smo trafficking to the proximal cilium. selleckchem.com

The data presented in the table below summarizes key activity data for this compound:

| Assay | Target | Activity Type | Value | Unit | Cell Line | Reference |

| Binding Assay | Smoothened | Kd | 1.2 | nM | - | apexbt.comselleckchem.com |

| Functional Assay | Smoothened | IC₅₀ | 20 | nM | Shh-LIGHT2 | tocris.comselleckchem.commedchemexpress.com |

| Functional Assay | Smoothened | IC₅₀ | 30 | nM | SmoA1-LIGHT2 | apexbt.commedchemexpress.com |

| Cell Proliferation | - | Inhibition | 1 | μM | Medulloblastoma | medchemexpress.com |

This detailed activity profile underscores this compound's effectiveness and specificity as an inhibitor of the Hedgehog signaling pathway through its direct antagonism of Smoothened.

Structure

2D Structure

3D Structure

Properties

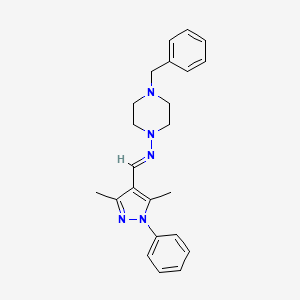

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOORCIAZMIWALX-JJIBRWJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425965 | |

| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304909-07-7 | |

| Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Sant 1 S Action

Molecular Interactions of SANT-1 with Smoothened

The inhibitory action of this compound stems from its specific molecular interactions with the Smoothened receptor. These interactions involve direct binding to a distinct site within the receptor's transmembrane domain.

Direct Binding to Smoothened Receptor

This compound functions as a high-affinity antagonist of Smoothened activity, binding directly to the receptor. tocris.comstemcell.comguidetopharmacology.orgsigmaaldrich.comselleckchem.com Studies have determined that this compound binds to Smo with a high affinity, reporting a KD of 1.2 nM and an apparent KD of 1.2 nM. tocris.comselleckchem.comapexbt.com This direct binding is central to its mechanism of inhibiting Hh pathway signaling. stemcell.comapexbt.com

Binding Site Characteristics: Deep Pocket within the Transmembrane Domain

This compound binds within the transmembrane domain (TMD) of Smoothened. nih.govmdpi.complos.orgnih.gov The binding site for this compound is characterized as a deep pocket within the 7-transmembrane (7TM) helical bundle of the receptor. nih.govmdpi.complos.orgpdbj.org This cavity is long and narrow, providing a snug fit for the structure of this compound. nih.gov Compared to other Smo antagonists, this compound binds at a significantly deeper site within this cavity, extending further into the 7TM bundle. nih.govplos.orgpdbj.orgresearchgate.net

Residues Involved in this compound-Smoothened Interaction

Detailed structural and mutational studies have identified key residues within Smoothened that are involved in the interaction with this compound. The binding pocket is formed mainly by residues from all transmembrane α-helices, except helix IV. nih.gov Extracellular loop 2 (ECL2) also interacts with this compound, forming non-polar contacts and a hydrogen bond from Y394 to the ligand. nih.gov

Mutational studies have further highlighted the importance of specific residues in the deep binding pocket for this compound binding. Mutations at V329, I408, and T466 substantially reduce the binding of this compound, indicating their critical role in this interaction. nih.govmdpi.commedchemexpress.comabsin.cn Specifically, mutations such as V329F, I408F, and T466Q have been shown to abolish or severely impair this compound binding. mdpi.commedchemexpress.comabsin.cn

An interactive table summarizing the key residues involved in this compound binding is presented below:

| Residue | Location in Smoothened | Type of Interaction with this compound | Evidence |

| Y394 | ECL2 | Non-polar contacts, Hydrogen bond | Structural studies nih.gov |

| V329 | Transmembrane Helix 3 | Involved in deep pocket binding | Mutational studies (V329F mutation) nih.govmdpi.commedchemexpress.comabsin.cn |

| I408 | Transmembrane Helix 5 | Involved in deep pocket binding | Mutational studies (I408F mutation) nih.govmdpi.commedchemexpress.comabsin.cn |

| T466 | Transmembrane Helix 6 | Involved in deep pocket binding | Mutational studies (T466Q/F mutation) nih.govmdpi.commedchemexpress.comabsin.cn |

Comparison with Other Smo Antagonists regarding Binding Mode

This compound exhibits a distinct binding mode compared to several other Smo antagonists, such as Cyclopamine (B1684311), LY2940680, and ANTA XV. While many antagonists, including Cyclopamine, LY2940680, and ANTA XV, tend to bind closer to the extracellular entrance of the Smo binding cavity and interact mainly with the extracellular loops, this compound binds significantly deeper within the 7TM helical bundle. nih.govmdpi.complos.orgpdbj.orgresearchgate.net

Specifically, Cyclopamine binds close to the extracellular entrance of the pocket. nih.gov LY2940680 and ANTA XV also interact primarily with the extracellular loops lining the top of the ligand-binding cavity. mdpi.complos.org In contrast, this compound's binding site extends much deeper towards the center of the 7TM bundle. nih.gov This deeper binding of this compound results in its extensive overlap with the position occupied by cholesterol in the active state of Smo, suggesting a mechanism of action that involves competing for this deep sterol site. nih.gov

The differential binding modes are supported by structural data and mutational analysis. For example, mutations at D473, which affect the binding of other antagonists like GDC-0449 and ANTA XV, have little to no effect on this compound binding, consistent with this compound's deeper binding site. nih.gov

An interactive table comparing the binding modes of this compound and other Smo antagonists is provided below:

| Antagonist | Primary Binding Location in Smoothened | Depth of Binding within 7TM Pocket | Key Interaction Sites |

| This compound | Transmembrane Domain (7TM bundle) | Deep | Deep pocket residues (V329, I408, T466), ECL2 (Y394) nih.govmdpi.com |

| Cyclopamine | Transmembrane Domain (7TM bundle) | Closer to extracellular entrance | Extracellular entrance, may also interact with CRD nih.govplos.orgelifesciences.org |

| LY2940680 | Transmembrane Domain (7TM bundle) | Closer to extracellular entrance | Extracellular loops (ECL3: Q477, W480, E481, F484), less interaction with D473 nih.govmdpi.com |

| ANTA XV | Transmembrane Domain (7TM bundle) | Closer to extracellular entrance | Extracellular loops, interacts with D473 nih.govmdpi.com |

Impact on Smoothened Conformational Dynamics

This compound's binding to the deep pocket within the Smoothened transmembrane domain has a significant impact on the receptor's conformational dynamics, particularly concerning the internal hydrophobic tunnel.

Occlusion of the Hydrophobic Tunnel within Smoothened

A key aspect of this compound's mechanism of action is its ability to occlude or block the hydrophobic tunnel within the Smoothened receptor. biorxiv.orgnih.gov This tunnel is thought to play a role in facilitating the transfer of cholesterol or other sterols to the binding site within the receptor, which is important for Smo activation. biorxiv.orgnih.govnih.gov

Modulation of Allosteric Pathways within Smoothened

This compound directly binds to the Smoothened receptor. rndsystems.comselleckchem.comsigmaaldrich.comselleck.co.jp Studies suggest that this compound interacts with Smo in a manner that may alter its affinity for other ligands, such as cyclopamine, rather than directly competing for the same binding site. selleck.co.jppnas.org This indicates a potential allosteric modulation of Smo by this compound. Structural analysis reveals that this compound binds within a long and narrow cavity in the transmembrane domain of Smo, occupying a deeper site compared to some other Smo inhibitors. nih.govnih.govnih.gov Molecular dynamics simulations suggest that this compound acts as a steric antagonist by occluding a hydrophobic tunnel within Smo, thereby influencing the receptor's conformational dynamics and stabilizing an inactive state. nih.govbiorxiv.org

Inhibition of Downstream Hh Pathway Activation

This compound's interaction with Smo leads to the inhibition of the downstream Hh signaling cascade. stemcell.comrndsystems.comagscientific.comcaymanchem.com

This compound is particularly potent at blocking pathway activation induced by Smo agonists like SAG (Smoothened Agonist). selleckchem.comselleck.co.jppnas.org It counteracts SAG-induced pathway activation in cellular assays. selleckchem.comselleck.co.jp Compared to other antagonists, this compound attenuates SAG stimulation to a greater extent. pnas.org

This compound demonstrates comparable inhibitory potency against both wild-type and oncogenic forms of Smo. agscientific.comselleckchem.comsigmaaldrich.com This is in contrast to some other Smo inhibitors, like cyclopamine, which may show differential activity against mutant Smo variants. sigmaaldrich.com For instance, this compound inhibits pathway activation in cells expressing oncogenic SmoA1 with potencies similar to those observed for wild-type Smo. selleckchem.comselleck.co.jp

The inhibitory concentrations (IC50) of this compound against wild-type and oncogenic Smo in Shh-LIGHT2 and SmoA1-LIGHT2 cell lines, respectively, are reported to be in a similar range. sigmaaldrich.commedchemexpress.comapexbt.com

| Cell Line | Smo Variant | This compound IC50 (nM) | Source |

| Shh-LIGHT2 | Wild Type | 20 | rndsystems.comagscientific.comselleckchem.comsigmaaldrich.comselleck.co.jpmedchemexpress.comapexbt.com |

| SmoA1-LIGHT2 | Oncogenic | 30 | sigmaaldrich.commedchemexpress.comapexbt.com |

The Hh pathway ultimately regulates the activity of GLI transcription factors (GLI1, GLI2, and GLI3), which control the expression of target genes. nih.govnih.govplos.org In the absence of Hh signaling, GLI proteins, particularly GLI2 and GLI3, are processed into repressor forms. nih.govplos.org Upon Hh pathway activation, this processing is inhibited, favoring the formation of active GLI forms that translocate to the nucleus to activate transcription. nih.govplos.org

Through its antagonism of Smo, this compound represses GLI-mediated transcription. caymanchem.com By blocking Smo activity, this compound prevents the cascade of events that would otherwise lead to the accumulation of active GLI forms and subsequent target gene expression. nih.govnih.govnih.govplos.org

The primary cilium is a crucial organelle for canonical Hh signaling, and Smo localization to the cilium is a key event in pathway activation. nih.govresearchgate.netnih.gov In the absence of Hh ligand, Patched (Ptch1) inhibits Smo and prevents its accumulation in the primary cilium. nih.govnih.govresearchgate.netnih.gov Hh ligand binding to Ptch1 relieves this inhibition, allowing Smo to translocate to the cilium. nih.govnih.govresearchgate.netnih.gov

This compound has been shown to inhibit the translocation of Smo to the primary cilium. selleckchem.comselleck.co.jpresearchgate.netnih.govnih.govpnas.org Unlike some other Smo inhibitors, such as cyclopamine, which can induce Smo accumulation in the cilium despite inhibiting its activity, this compound prevents this ciliary enrichment. researchgate.netnih.govnih.govpnas.orgnih.govresearchgate.net This suggests that this compound's mechanism of action involves preventing Smo from reaching its site of activation within the cilium. researchgate.netnih.govnih.govpnas.orgnih.govresearchgate.net this compound also inhibits the translocation of GLI2 to the primary cilium induced by ShhN. pnas.org

Effects on GLI Transcription Factor Activation and Processing

Cellular Assays for Mechanistic Characterization

Various cellular assays are employed to characterize the mechanistic effects of this compound on the Hh pathway. These include:

Gli-luciferase reporter assays: These assays measure the transcriptional output of the Hh pathway by using a reporter construct where luciferase expression is driven by GLI-binding sites. pnas.orgresearchgate.net this compound's ability to inhibit Hh pathway activation is quantified by measuring the reduction in luciferase activity in cells stimulated with Hh ligand or Smo agonists. pnas.orgresearchgate.net Shh-LIGHT2 cells, which contain a Gli-responsive firefly luciferase reporter, are commonly used for this purpose. rndsystems.comagscientific.comselleckchem.comsigmaaldrich.comselleck.co.jppnas.orgmedchemexpress.comapexbt.com

BODIPY-cyclopamine binding assays: These assays assess the ability of a compound to compete with the fluorescent cyclopamine derivative, BODIPY-cyclopamine, for binding to Smo. selleck.co.jppnas.org While this compound can block BODIPY-cyclopamine binding, it may not completely abolish it, suggesting an allosteric interaction rather than direct competition for the same binding site. selleck.co.jppnas.org

Smo ciliary translocation assays: These assays visualize and quantify the localization of Smo to the primary cilium using microscopy and fluorescently tagged Smo. researchgate.netnih.govpnas.orgresearchgate.net These assays are used to demonstrate this compound's inhibitory effect on Smo trafficking to the cilium. researchgate.netnih.govpnas.orgresearchgate.net

Assays using cell lines with oncogenic Smo mutations: Cell lines expressing constitutively active, oncogenic forms of Smo, such as SmoA1-LIGHT2 cells, are used to evaluate the potency of this compound against these resistant variants. selleckchem.comsigmaaldrich.comselleck.co.jpmedchemexpress.comapexbt.comnih.gov

Shh-LIGHT2 and SmoA1-LIGHT2 Assays for IC50 Determination

The Shh-LIGHT2 and SmoA1-LIGHT2 assays are commonly used to evaluate the potency of Hh pathway inhibitors by measuring their ability to inhibit the transcriptional activity of Gli-responsive reporters. The Shh-LIGHT2 cell line contains a luciferase reporter gene under the control of Gli binding sites, allowing for the quantification of Hh pathway activation in response to Sonic Hedgehog (Shh) or other pathway activators selleckchem.commedchemexpress.com. The SmoA1-LIGHT2 assay utilizes cells expressing a constitutively active form of Smo (SmoA1), which bypasses the need for upstream Hh ligand or Patched (Ptch1) regulation, thus directly assessing the effect of compounds on Smo activity medchemexpress.comsigmaaldrich.comscientificlabs.ie.

Studies using these assays have demonstrated that this compound is a potent inhibitor of Hh signaling. In the Shh-LIGHT2 assay, this compound inhibits Shh-induced pathway activation with an IC₅₀ of approximately 20 nM selleckchem.comrndsystems.comtocris.commedchemexpress.comsigmaaldrich.comscientificlabs.iemedchemexpress.compharmaffiliates.comadooq.com. This indicates that this compound effectively blocks signaling initiated by the Hh ligand.

Furthermore, this compound also inhibits the activity of the constitutively active SmoA1 mutant in the SmoA1-LIGHT2 assay, with an IC₅₀ of approximately 30 nM medchemexpress.comsigmaaldrich.comscientificlabs.iemedchemexpress.compharmaffiliates.com. This finding is significant because it shows that this compound acts directly on Smo, rather than upstream components like Ptch1 sigmaaldrich.comscientificlabs.ie. Unlike some other Smo antagonists, this compound inhibits both wild-type and oncogenic Smo with similar potency sigmaaldrich.comscientificlabs.ie.

The differential IC₅₀ values observed in the Shh-LIGHT2 and SmoA1-LIGHT2 assays (20 nM vs. 30 nM) suggest that while this compound is a direct Smo antagonist, its potency can be influenced by the specific context of pathway activation. This compound has also been noted for its unusually potent ability to block SAG-mediated pathway activation compared to other antagonists selleckchem.compnas.org.

Here is a summary of IC₅₀ values for this compound in the Shh-LIGHT2 and SmoA1-LIGHT2 assays:

| Assay | Target | IC₅₀ (nM) |

| Shh-LIGHT2 | Shh-induced Smo | 20 |

| SmoA1-LIGHT2 | Constitutively active SmoA1 | 30 |

BODIPY-cyclopamine Binding Assays

BODIPY-cyclopamine binding assays are used to investigate how compounds interact with the cyclopamine binding site on Smo. Cyclopamine is a known Smo inhibitor that binds to the transmembrane domain of the receptor nih.govmdpi.com. Fluorescently labeled cyclopamine, such as BODIPY-cyclopamine, allows for the direct measurement of ligand binding to Smo-expressing cells nih.govresearchgate.netnih.gov. Competition binding experiments with compounds like this compound can reveal whether they bind to the same or an overlapping site as cyclopamine, or if they allosterically affect cyclopamine binding.

This compound is able to block the binding of BODIPY-cyclopamine to Smo-expressing cells selleckchem.compnas.org. This indicates that this compound interacts with Smo in a way that interferes with cyclopamine binding. However, studies have shown that this compound is unable to completely inhibit BODIPY-cyclopamine association to background levels selleckchem.compnas.org. This suggests that while this compound competes for binding or allosterically modulates the cyclopamine site, its interaction might be distinct from a simple competitive displacement, or BODIPY-cyclopamine may bind to additional sites not fully blocked by this compound pnas.orgnih.govbiorxiv.org.

The observation that this compound has disparate inhibitory activities in the Shh-LIGHT2 and BODIPY-cyclopamine assays further supports the idea that its mechanism of action is not solely based on competing for the canonical cyclopamine binding site selleckchem.compnas.org. This compound may bind deeper within the Smo binding pocket, interacting with specific residues in the transmembrane domain mdpi.com. The hydrazone linkage in this compound may also contribute to its unique properties, potentially forming a covalent adduct with Smo upon binding pnas.org.

Analysis of Translocation of Smo to the Primary Cilium

The primary cilium is a key organelle for Hedgehog signaling in vertebrates, and the translocation of Smo to the primary cilium is a critical step in pathway activation researchgate.netnih.govnih.govplos.orgpnas.org. In the absence of Hh ligand, Smo is typically excluded from the primary cilium researchgate.net. Upon Hh binding to Ptch1, Ptch1 relocates away from the cilium, allowing Smo to translocate into the ciliary membrane and activate downstream signaling mdpi.comresearchgate.netnih.gov. Smo agonists also induce Smo translocation to the cilium researchgate.netnih.govplos.org.

Analysis of Smo localization has revealed that this compound affects its translocation to the primary cilium. While agonists like Shh-N and purmorphamine, as well as the antagonist cyclopamine, induce Smo translocation to the cilium, this compound inhibits this process researchgate.netnih.govnih.govplos.orgpnas.org. Specifically, this compound efficiently inhibited cyclopamine- and jervine-induced translocation of Smo to the primary cilium researchgate.netnih.gov. It also blocks pathway activation induced by PKA stimulation of Smo trafficking to the proximal cilium researchgate.net.

In cells lacking Ptch1 (Ptch1⁻/⁻), where Smo constitutively accumulates in the cilium, treatment with this compound reverses this accumulation and removes Smo from the cilium plos.orgpnas.org. This is in contrast to cyclopamine, which induces or maintains Smo accumulation in the cilium despite inhibiting its activity researchgate.netnih.govnih.govplos.orgpnas.org. These findings suggest that this compound not only blocks Smo activation but also interferes with its proper localization to the primary cilium, a mechanism distinct from that of cyclopamine nih.govpnas.org. This inhibition of ciliary transport by this compound may be a prerequisite for its ability to block the activation step of Smo signaling pnas.org.

Investigational Therapeutic Applications of Sant 1

Cancer Research

Aberrant activation of the Hh signaling pathway is implicated in the development and progression of various malignancies. apexbt.comnih.govnih.gov Sant-1's role as a SMO antagonist makes it a subject of research for targeting this pathway in cancer. apexbt.comcaymanchem.comstemcell.commedchemexpress.commedchemexpress.com

Targeting Aberrantly Activated Hh Pathway in Malignancies

The Hh pathway, typically crucial in embryonic development, can become inappropriately reactivated in adult tissues, contributing to tumorigenesis. apexbt.comnih.govnih.gov This aberrant activation often involves the SMO protein. apexbt.comnih.gov this compound, by binding to and inhibiting SMO, can repress the downstream signaling mediated by GLI transcription factors, which are responsible for the expression of Hh target genes that promote cell proliferation and survival. caymanchem.com Studies have shown that this compound can inhibit Hh signaling in various cell lines, including those with constitutively active Hh pathways. medchemexpress.commedchemexpress.comnih.govpnas.org Unlike some other SMO inhibitors, this compound has shown similar potency against both wild-type and oncogenic forms of SMO. pnas.org Its interaction with SMO may involve altering the receptor's affinity for certain molecules rather than direct competition for the same binding site. caymanchem.comselleckchem.compnas.org this compound has also been observed to inhibit the translocation of SMO to the primary cilium, a process essential for Hh pathway activation. caymanchem.comselleckchem.comnih.gov

Inhibition of Tumorigenesis and Proliferation in Various Cancer Cell Lines

Research has explored the effects of this compound on the proliferation and tumorigenicity of different cancer cell lines, often linking its inhibitory effects to the suppression of Hh signaling.

Pancreatic Cancer Cells (e.g., Panc-1)

Studies have investigated the impact of this compound on pancreatic cancer cell lines, including Panc-1, which are known to be resistant to certain chemotherapies like gemcitabine. iiarjournals.orgnih.gov this compound has been shown to inhibit the proliferation of Panc-1 cells. apexbt.comnordicbiosite.com Furthermore, a combination of this compound and the histone deacetylase inhibitor SAHA demonstrated a supra-additive effect in suppressing cellular proliferation and colony formation in gemcitabine-resistant pancreatic adenocarcinoma cell lines like Panc-1 and BxPC-3. iiarjournals.orgnih.gov This combined approach also enhanced the induction of apoptotic cell death and cell cycle arrest. nih.gov The potentiated anti-proliferative effect may involve the cooperative suppression of Hh pathway activity. nih.gov

Research Findings in Pancreatic Cancer Cells:

| Cell Line | This compound IC₅₀ (µM) | Combination Treatment | Effect | Reference |

| Panc-1 | 100 | This compound + SAHA | Supra-additive suppression of proliferation | apexbt.comnih.gov |

| BxPC-3 | > 25 | This compound + SAHA | Supra-additive suppression of proliferation | nih.govtandfonline.com |

Lung Cancer Cells

This compound has also been studied for its effects on lung cancer cells, particularly non-small cell lung cancer (NSCLC) cell lines. stemcell.complos.orgnih.govsemanticscholar.orgplos.orgspandidos-publications.com Inhibition of Hh signaling by this compound has been shown to reduce proliferation and tumorigenicity in lung cancer cells. stemcell.comnih.govplos.orgsemanticscholar.org In NSCLC cell lines such as A549, H1299, H460, and H520, treatment with 50 µM this compound resulted in a significant reduction in cell growth and viability, with the effect being more pronounced at later time points. plos.orgsemanticscholar.org this compound treatment also led to a reduction in the expression of Hh target genes like PTCH1 and GLI1 in these cells. plos.orgsemanticscholar.org Furthermore, blocking the Hh pathway with this compound has been shown to restore E-cadherin expression and downregulate Snail and ABCG2 in EGFR-TKI-resistant NSCLC cells. nih.gov A combination of this compound and gefitinib, an EGFR-TKI, markedly inhibited tumorigenesis and proliferation in EGFR-TKI-resistant cells, suggesting a synergistic effect. nih.govplos.org

Research Findings in Lung Cancer Cells:

| Cell Line(s) | This compound Concentration | Effect on Proliferation/Viability | Effect on Hh Target Genes (PTCH1, GLI1) | Combination Treatment | Synergistic Effect with Combination | Reference |

| A549, H1299, H460, H520 (NSCLC) | 50 µM | Significant reduction | Reduced expression | N/A | N/A | plos.orgsemanticscholar.org |

| EGFR-TKI-resistant NSCLC cells | Varied | Minor inhibitory effect alone | N/A | This compound + Gefitinib | Yes | nih.govplos.org |

Medulloblastoma Cells

Medulloblastoma, a common childhood brain tumor, is often associated with aberrant Hh pathway activation, particularly in the Hh-dependent subtype. nih.govutppublishing.com this compound has been investigated for its activity against medulloblastoma cells. Studies using Med1-MB cells, derived from a mouse model of Hh-dependent medulloblastoma, showed that these cells had constitutively active Hh signaling and were responsive to pathway antagonists like this compound. nih.gov Treatment with 1 µM this compound for 24 or 48 hours decreased the proliferation of medulloblastoma cells, including those in primary tumorspheres. medchemexpress.commedchemexpress.com this compound is described as a potent antagonist of the SMO receptor and has been shown to significantly induce tumor regression and prolong survival in a mouse model of medulloblastoma. utppublishing.com It also significantly decreases the expression of the GLI1 gene and other downstream Hh pathway genes in these models. utppublishing.com In silico studies suggest that this compound binds in the lower binding pocket of SMO, distinct from where some other inhibitors like cyclopamine (B1684311) and vismodegib (B1684315) bind. plos.org

Research Findings in Medulloblastoma Cells:

| Cell Line(s) | This compound Concentration | Incubation Time | Effect on Proliferation | Effect on Tumorigenesis (in vivo models) | Effect on Gene Expression | Reference |

| Medulloblastoma cells | 1 µM | 24 or 48 hours | Decreased | Induced tumor regression | Decreased GLI1 | medchemexpress.commedchemexpress.comutppublishing.com |

| Med1-MB cells | Varied | Responsive to this compound | N/A | N/A | N/A | nih.gov |

Prostate Cancer Cells

The Hh signaling pathway is also implicated in prostate cancer, with surveys showing correlation between high expression of Hh ligands and GLI2 and the potential for metastasis and therapy resistance. nih.gov this compound has been evaluated for its cytotoxic effects on prostate cancer cells. In cytotoxicity studies, this compound showed an IC₅₀ of 2.5 µM in LNCaP prostate cancer cells. tandfonline.com Compared to pancreatic cancer cells, this compound demonstrated cytotoxicity at lower concentrations in prostate cancer cells. tandfonline.com this compound has also been used in studies investigating the role of SHH derived from prostate cancer cells and its effects on stromal cells, where it attenuated the induction of certain genes in co-culture models. researchgate.net this compound is described as mimicking the action of Patched (Ptch) by suppressing the ciliary accumulation of SMO in prostate cancer models. nih.gov

Research Findings in Prostate Cancer Cells:

| Cell Line(s) | This compound IC₅₀ (µM) | Effect on Proliferation/Cytotoxicity | Mechanism | Reference |

| LNCaP | 2.5 | Cytotoxic | Suppresses ciliary accumulation of SMO | nih.govtandfonline.com |

| Prostate cancer cells | > 25 (most lines) | Less potent than in prostate cells | N/A | tandfonline.com |

Glioblastoma Cells

Research has investigated the effects of this compound on glioblastoma (GBM) cells, which are associated with aggressive brain tumors. imrpress.comimrpress.com this compound, as a high-affinity antagonist of SMO, has been shown to reduce the viability of tumor cells in certain cancer types. imrpress.comresearchgate.net Studies have explored the impact of this compound on glioma cell viability and proliferation, particularly in glioma stem-like cells. nih.gov While this compound alone may not induce significant apoptosis in glioma cells, it has been observed to reduce their proliferation. nih.gov The combination of this compound with other agents has shown more pronounced effects on GBM progression in both in vitro and in vivo models. imrpress.comimrpress.com For instance, the combination of this compound and GANT61, a GLI inhibitor, significantly inhibited cell growth in GBM cell lines compared to either agent alone. imrpress.com Furthermore, in vivo experiments demonstrated a significant reduction in tumor size in mice treated with both this compound and GANT61, suggesting that this combination might be beneficial in GBM treatment. imrpress.comimrpress.com

Preclinical Studies of this compound Monotherapy in Cancer Models

Preclinical studies have evaluated this compound as a monotherapy in various cancer models. This compound functions as a cell-permeable antagonist that inhibits the Sonic Hedgehog (Shh) signaling pathway by binding directly to Smoothened. stemcell.comselleckchem.com While some studies have explored the use of this compound as a single agent, its efficacy as a monotherapy can be limited depending on the cancer type and cellular context. For example, in certain acute myeloid leukemia (AML) cell line models, this compound demonstrated little efficacy as a single agent in inducing cell death. nih.gov However, this compound has been reported to reduce tumor cell viability in pancreatic and prostate cancer cells when used alone. imrpress.comresearchgate.net The observed effects of this compound monotherapy are often linked to its ability to block the Hh signaling pathway, which is aberrantly activated in several cancers and contributes to tumorigenesis and proliferation. stemcell.comnih.govmdpi.com

Combination Therapies Involving this compound

The potential of this compound as a therapeutic agent is often enhanced when used in combination with other anti-cancer agents. This approach aims to achieve synergistic effects by targeting multiple pathways involved in cancer cell survival and proliferation.

Synergistic Effects with Histone Deacetylase Inhibitors (e.g., SAHA)

Combinations of this compound with histone deacetylase (HDAC) inhibitors, such as Suberoylanilide hydroxamic acid (SAHA, also known as Vorinostat), have shown synergistic effects in preclinical studies. nih.govnih.govresearchgate.net SAHA is an HDAC inhibitor that affects cellular functions through epigenetic modulation and can suppress cell growth in various cancer cells. nih.govcancer.gov The combination of SAHA and this compound has been evaluated for its ability to suppress the growth of cancer cell lines, including gemcitabine-resistant pancreatic adenocarcinoma cells. nih.govresearchgate.net This combination has been shown to supra-additively suppress cellular proliferation and colony formation. nih.govresearchgate.net

Studies investigating the combination of SAHA and this compound have indicated enhanced induction of apoptotic cell death and cell cycle arrest. nih.gov The potentiated anti-proliferative effect may involve the cooperative suppression of Hh pathway activity. nih.gov For instance, in pancreatic cancer cells, the combination of SAHA and this compound significantly reduced the number of formed colonies in soft agar (B569324) assays compared to individual treatments. researchgate.net

Table 1: Effect of SAHA and this compound Combination on Colony Formation

| Cell Line | Treatment | Colony Formation (% of Control) | p-value |

| Panc-1 | Control | 100 | - |

| Panc-1 | 5 µM SAHA | No significant effect | - |

| Panc-1 | 50 µM this compound | No significant effect | - |

| Panc-1 | 5 µM SAHA + 50 µM this compound | 47 | 0.007 |

| BxPC-3 | Control | 100 | - |

| BxPC-3 | 5 µM SAHA | 63 | 0.004 |

| BxPC-3 | 50 µM this compound | No significant effect | - |

| BxPC-3 | 5 µM SAHA + 50 µM this compound | 36 | 0.001 |

Data extracted from ResearchGate researchgate.net. Note: Values are approximate percentages based on graphical data.

In AML cells, direct targeting of the Shh pathway with this compound following Vorinostat (SAHA) induced epi-sensitisation resulted in synergistic cell death. nih.gov Xenograft studies in AML models also demonstrated a marked reduction in leukemic burden with the combination therapy compared to control or single agents. nih.gov

Combinations with Other Anticancer Agents

Beyond HDAC inhibitors, this compound has been explored in combination with other anticancer agents. In the context of glioblastoma, combining this compound with GANT61, a GLI inhibitor, has shown significant inhibition of tumor progression in both in vitro and in vivo models. imrpress.comimrpress.com This combination strategy targets different components of the Hh signaling pathway, which is often dysregulated in GBM. imrpress.comimrpress.com

Another combination that has been investigated is the use of this compound with Guggulsterone, a Ras/NFκB inhibitor, in glioblastoma cells. researchgate.netnih.gov While this compound alone had limited effect on glioma cell viability, it potentiated the ability of Guggulsterone to induce cell death. researchgate.net This combined treatment significantly increased apoptosis in glioma stem-like cells and non-stem cells compared to monotherapies, leading to decreased cell viability. researchgate.netnih.gov Inhibition of either Ras or NFκB activity was sufficient to sensitize cells to this compound. nih.gov

Table 2: Effect of Guggulsterone and this compound Combination on Glioma Cell Viability

| Treatment | Glioma Cell Viability (% of Control) |

| Control | 100 |

| 30 µM Guggulsterone | ~80 |

| This compound alone | No significant effect |

| 30 µM Guggulsterone + this compound | ~45-55 |

Data extracted from ResearchGate researchgate.net. Note: Values are approximate percentages based on graphical data.

These findings suggest that combining this compound with agents targeting complementary pathways can enhance its anti-cancer effects in various models.

Impact on Caspase Activation and Apoptosis Induction

Induction of apoptosis, or programmed cell death, is a critical mechanism for the effectiveness of many anticancer therapies. researchgate.nettandfonline.com Research into this compound, particularly in combination therapies, has examined its impact on caspase activation and the subsequent induction of apoptosis. Caspases are a family of proteases that play a central role in the execution phase of apoptosis. mdpi.commdpi.com

In the combination of SAHA and this compound in pancreatic cancer cells, enhanced induction of apoptotic cell death was observed, which was associated with the activation of caspases 3 and 7. nih.gov Cell death was also linked to increased bax expression and nuclear localization of survivin. nih.gov

Studies involving the combination of this compound and Guggulsterone in glioblastoma cells demonstrated that this combination significantly increased apoptosis. researchgate.netnih.gov Guggulsterone sensitized cells to this compound induced apoptosis via an intrinsic apoptotic mechanism. nih.gov Guggulsterone-induced ERK activation also contributed to Caspase-9 activation in this context. nih.gov The combined treatment resulted in a notable increase in TUNEL positive cells, an indicator of apoptosis. researchgate.net

These findings suggest that this compound, particularly when combined with other agents, can contribute to the induction of apoptosis through the activation of caspases, thereby promoting cancer cell death.

Stem Cell Biology and Regenerative Medicine

While the primary focus of research on this compound has been its role as a Hedgehog signaling pathway inhibitor in cancer, the Hedgehog pathway also plays crucial roles in developmental processes and stem cell biology. stemcell.comnih.gov Research in stem cell biology and regenerative medicine aims to understand how the body creates and renews itself, with the potential to replace damaged tissues and treat various diseases. cmrijeansforgenes.org.austanford.eduresearchgate.net

This compound, by inhibiting Smoothened, modulates the Hedgehog pathway, which is involved in the regulation of stem cell fate, proliferation, and differentiation in various tissues. stemcell.com Some research indicates that this compound can promote beta cell differentiation from human embryonic stem cells. stemcell.com This suggests a potential application of this compound in the field of regenerative medicine by influencing the differentiation of stem cells into specific cell types.

However, it is important to note that the role of this compound in stem cell biology and regenerative medicine is an area of ongoing investigation. While the modulation of the Hedgehog pathway by this compound has implications for stem cell behavior, further detailed research is needed to fully understand its potential applications and mechanisms in this field. The available information primarily highlights its use as a tool to study the effects of Hedgehog signaling inhibition on stem cell differentiation. stemcell.com

Promotion of Pancreatic Beta Cell Differentiation from Human Pluripotent Stem Cells (hPSCs)

This compound is a key component in multi-stage protocols designed to differentiate hPSCs into insulin-producing pancreatic beta cells. These protocols often mimic the stages of in vivo pancreatic development. The inclusion of this compound helps guide the differentiation process towards a pancreatic fate. springernature.comresearchgate.netnih.govmdpi.comresearchgate.net

Differentiation methodologies typically involve several stages, starting with the induction of definitive endoderm and progressing through various progenitor stages before the final specification into beta cells. This compound is frequently introduced during stages aimed at generating pancreatic progenitors and/or during the final endocrine induction phase. springernature.comresearchgate.netnih.govresearchgate.net For instance, in a six-stage planar differentiation methodology, this compound is utilized during the generation of PDX1+/NKX6-1+ pancreatic progenitors and subsequently during endocrine induction and SC-beta-cell specification as part of a cocktail of factors. springernature.comresearchgate.netnih.gov Another seven-stage protocol for generating pancreatic delta cells, which shares similarities with beta cell differentiation, also includes this compound during the induction of primitive gut tube and posterior foregut, and later during endocrine generation. nih.govresearchgate.net

These protocols have demonstrated the ability to generate functional SC-beta cells capable of secreting insulin (B600854) in response to glucose stimulation. springernature.comresearchgate.net The efficiency of generating beta-like cells with protocols incorporating this compound has been reported to be in the range of 60% to 80% from multiple hPSC lines. captivatebio.com

Generation of NKX6-1+ Pancreatic Progenitors from hPSCs

The generation of a robust population of pancreatic progenitors expressing key transcription factors like PDX1 and NKX6-1 is a crucial step in obtaining functional beta cells from hPSCs. jove.com this compound plays a role in this stage of differentiation. springernature.comresearchgate.netnih.govmdpi.comresearchgate.net

Protocols utilize this compound, often in combination with other growth factors and small molecules such as keratinocyte growth factor (KGF), TPPB, LDN193189, and retinoic acid, to efficiently generate PDX1+/NKX6-1+ pancreatic progenitors from hPSCs. springernature.comresearchgate.netnih.gov Achieving a high co-expression of PDX1 and NKX6-1 in the pancreatic progenitor population is considered essential for the subsequent successful generation of a large number of functional beta cells. jove.com Studies have shown that differentiation protocols can achieve a significant percentage of PDX1+/NKX6-1+ cells at the pancreatic progenitor stage. jove.comf1000research.com

Effects on Cellular Patterning during Embryonic Development

This compound's mechanism of action as a Smoothened inhibitor directly impacts the Hedgehog signaling pathway, which is fundamental for regulating cell specification, cell-cell interaction, and tissue patterning during embryonic development. scbt.comresearchgate.netoncotarget.com

Research using model organisms, such as zebrafish, has investigated the effects of blocking Hedgehog signaling with this compound on embryonic development and cellular patterning. For example, treatment with this compound in zebrafish embryos has been shown to cause a loss of the posterior-most domain of pax2a expression in the otic vesicle and affect the expression of other genes like pou3f3b and pax5, highlighting the critical role of Hedgehog signaling modulated by this compound in the proper development and patterning of these structures. nih.gov This demonstrates this compound's utility as a research tool to study the intricate regulatory mechanisms of Hedgehog signaling during development. scbt.com

Applications in Directed Differentiation Protocols

The application of this compound in the differentiation of hPSCs into pancreatic lineages exemplifies its broader use in directed differentiation protocols. By modulating the Hedgehog signaling pathway, this compound helps steer pluripotent stem cells towards specific cell fates. mdpi.comnih.govmiltenyibiotec.com

This compound is incorporated into defined media formulations and stepwise differentiation protocols alongside various cytokines and other small molecules to achieve the desired cell types. nih.govresearchgate.netmiltenyibiotec.com Its role as a Sonic hedgehog inhibitor is particularly valuable in protocols where the suppression of this pathway is necessary to promote the differentiation towards a particular lineage, such as pancreatic endoderm, and to prevent differentiation into alternative fates like hepatic cells. mdpi.commdpi.com The use of small molecules like this compound in directed differentiation offers advantages such as high purity, quantity, and reproducible activity, making them well-suited for recapitulating in vivo developmental environments in vitro. mdpi.com

Other Research Areas

Beyond its prominent role in pancreatic differentiation, this compound's activity as a Smoothened inhibitor makes it a valuable tool in research exploring the Hedgehog signaling pathway in other biological contexts. The Hedgehog pathway is implicated in various processes, including tissue regeneration and the maintenance of adult tissue homeostasis. scbt.com Furthermore, aberrant activation of the Hedgehog pathway is associated with certain cancers. medkoo.comoncotarget.comnih.gov While therapeutic treatment of cancer with this compound is outside the scope, its use as a research tool to understand the role of Smo and the Hedgehog pathway in cellular processes relevant to disease is another area of investigation. medkoo.comnih.gov Studies have explored its effects on cancer cells in vitro to understand the pathway's contribution to cancer biology. medkoo.com

Methodologies for Sant 1 Research and Development

Chemical Synthesis Approaches for SANT-1 and its Analogues

The study of this compound and the development of related compounds necessitate robust chemical synthesis methods. These methods are employed both for the initial production of this compound and for the creation of a diverse set of analogues to investigate structural impacts on activity.

Synthetic Pathways for this compound Elucidation

The synthesis of this compound, a potent antagonist of the Hedgehog (Hh) signaling pathway, has been reported using relatively simple conversions from common precursors. Key reactions involved in the synthesis of this compound and other Hh pathway inhibitors like GANT-61 include the Vils-Meier-Haack reaction, imine formation, and N-arylation reactions. nih.gov The molecular formula of this compound is C₂₃H₂₇N₅, and its molecular weight is 373.49 g/mol . captivatebio.comstemcell.com

Diversification Strategies for Analogue Generation

Diversification strategies for generating this compound analogues are essential for exploring the chemical space around the core this compound structure and identifying compounds with potentially improved properties or different activity profiles. While specific detailed strategies for this compound analogue generation are not extensively detailed in the provided text, the general principle involves modifying different parts of the molecule. For instance, studies on analogues of structurally related compounds like Sant-75 have shown that modifications on distinct regions, such as a chlorobenzothiophene motif, a phenyl ring, a pyridine, and an N-propyl-cyclohexane-1,4-diamine group, can profoundly affect activity. beilstein-journals.org These methodologies, involving simple conversions from common precursors, can be applied to create potent analogues of inhibitors like this compound. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the this compound structure influence its biological activity. By synthesizing and testing a series of this compound derivatives, researchers can identify key functional groups and structural features responsible for its potency and specificity. This compound is known to bind directly to Smoothened (Smo), a key component of the Hh pathway, with high affinity (KD = 1.2 nM). rndsystems.com It inhibits Smo agonist effects with an IC₅₀ of 20 nM in Shh-LIGHT2 cells and 30 nM in SmoA1-LIGHT2 cells. captivatebio.commedchemexpress.comarctomsci.commedchemexpress.com Unlike some other Smo antagonists like cyclopamine (B1684311), this compound equipotently inhibits the activities of both wild-type and oncogenic Smo (IC₅₀ = 30 nM in SmoA1-LIGHT2 assay). pnas.org This suggests that this compound's interaction with Smo may differ from that of cyclopamine. selleckchem.com Studies have shown that this compound binds deeper within the Smo binding pocket compared to some other ligands. researchgate.netnih.gov The hydrazone linkage in this compound has been suggested as a potential reason for its disparate inhibitory activities in certain assays, possibly forming a covalent adduct with Smo upon binding. pnas.org

In Vitro Research Methodologies

In vitro methodologies are widely used to study the biological effects of this compound at the cellular level, providing insights into its mechanism of action and its impact on various cellular processes.

Cell Culture Models

A variety of cell culture models are employed in this compound research, particularly those relevant to the Hedgehog signaling pathway and related diseases.

Shh-LIGHT2 Cells: These cells are a common model for assessing Hh pathway activity. They are typically engineered to contain a luciferase reporter gene under the control of Gli-responsive elements, allowing for the quantification of Hh signaling activation or inhibition. rndsystems.comselleckchem.comnih.govnih.gov this compound has been shown to inhibit smoothened agonist effects in Shh-LIGHT2 cells with an IC₅₀ of 20 nM. captivatebio.comrndsystems.commedchemexpress.comarctomsci.commedchemexpress.com

SmoA1-LIGHT2 Cells: These cells express a constitutively active form of Smoothened (SmoA1) and are used to evaluate compounds that can inhibit oncogenic Smo activity, which is relevant in certain cancers. medchemexpress.comarctomsci.commedchemexpress.comnih.gov this compound inhibits luciferase expression in SmoA1-LIGHT2 cells with potencies similar to those observed in Shh-LIGHT2 cells (IC₅₀ of 30 nM). captivatebio.commedchemexpress.comarctomsci.commedchemexpress.comnih.gov

Ptch1-l- Cells: These cells lack the Patched1 (Ptch1) receptor, a negative regulator of Smo. They exhibit constitutive Hh pathway activity due to unrestrained Smo activity and are useful for studying Smo inhibitors that act downstream of Ptch1. This compound is a potent antagonist of the Shh signaling pathway in Ptch1-/- cells.

Pancreatic Cancer Cell Lines: this compound has been investigated for its effects on pancreatic cancer cells. Studies have shown that this compound can suppress cell growth and induce apoptosis in gemcitabine-resistant pancreatic cancer cell lines, sometimes in combination with other agents. nih.goviiarjournals.orgresearchgate.net Pancreatic cancer cell lines are also used in studies related to pancreatic cancer stem cells. iiarjournals.orgbmj.com

Other Cell Lines: this compound has also been studied in other cell types, including medulloblastoma cells, where it has been shown to decrease proliferation. medchemexpress.comarctomsci.commedchemexpress.com It has also been used in protocols to generate pancreatic β cells from human pluripotent stem cells (hPSCs). captivatebio.comrndsystems.commdpi.complos.org Additionally, this compound has been used in studies involving lung cancer cells and glioma cancer stem cells. nih.govplos.orgnih.gov

Luciferase Reporter Assays

Luciferase reporter assays are a widely used technique in this compound research to quantitatively measure the activity of the Hedgehog signaling pathway. These assays typically involve cell lines (such as Shh-LIGHT2 and SmoA1-LIGHT2 cells) that are stably or transiently transfected with a construct containing a Hh pathway-responsive element (like Gli binding sites) linked to a luciferase gene. rndsystems.comnih.gov When the Hh pathway is activated, Gli transcription factors are activated and bind to the response elements, leading to the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of Hh pathway activity. bosterbio.comsignosisinc.com this compound's ability to inhibit Hh signaling is commonly assessed by measuring the reduction in luciferase activity in these reporter cell lines following treatment with this compound. rndsystems.comselleckchem.comnih.gov For example, this compound inhibits ShhNp-induced firefly luciferase expression in Shh-LIGHT2 cells. nih.gov Similarly, it blocks pathway activation in SmoA1-LIGHT2 cells with comparable potency. selleckchem.comnih.gov

Here is a summary of IC₅₀ values for this compound in different cell lines using luciferase reporter assays:

| Cell Line | Assay Type | IC₅₀ (nM) | Reference |

| Shh-LIGHT2 | Inhibition of Smoothened agonist effects | 20 | captivatebio.comrndsystems.commedchemexpress.comarctomsci.commedchemexpress.com |

| SmoA1-LIGHT2 | Inhibition of constitutive SmoA1 activity | 30 | captivatebio.commedchemexpress.comarctomsci.commedchemexpress.comnih.gov |

| Ptch1-l- cells | Inhibition of Shh signaling pathway activity | 20 |

Quantitative PCR and Western Blotting for Pathway Component Analysis

Quantitative Polymerase Chain Reaction (qPCR) and Western Blotting are fundamental techniques used to analyze the expression levels of genes and proteins within signaling pathways targeted by compounds like this compound. qPCR measures mRNA levels, providing insight into transcriptional regulation, while Western Blotting assesses protein levels, reflecting the final outcome of gene expression and protein stability.

Studies investigating this compound's effects on the Hedgehog pathway have utilized these methods to quantify the expression of key pathway components, particularly the Gli family of transcription factors (Gli1, Gli2, and Gli3), which are downstream effectors of Smo activity nih.govnih.gov. For instance, research has shown that this compound treatment can reduce the mRNA and protein levels of Gli1, a well-established target gene of the Hh pathway, in various cell lines nih.govnih.govbiorxiv.org. This demonstrates this compound's effectiveness in inhibiting Hh signaling at the transcriptional level biorxiv.org.

In a study using Med1-MB cells derived from a mouse medulloblastoma model, treatment with this compound significantly reduced Gli1 mRNA levels compared to untreated cells nih.gov. Similarly, in Sufu-/- mouse embryonic fibroblasts (MEFs), which exhibit constitutively active Hh signaling, this compound treatment led to decreased Gli1 and Gli2 mRNA and GLI1 protein levels nih.gov. These findings confirm that this compound effectively inhibits the expression of Hh target genes.

Data from a study on Sufu-/- MEFs illustrates the impact of this compound on Gli gene expression:

| Treatment | Relative Gli1 mRNA Level | Relative Gli2 mRNA Level |

| Vehicle | 1.00 | 1.00 |

| This compound (1 µM) | ~0.2 | ~0.4 |

Western blotting is also used to examine the protein levels of Smo and other pathway members to understand how this compound affects their expression or stability. While this compound primarily acts by binding to Smo, assessing Smo protein levels can provide additional context regarding the cellular response to treatment.

Flow Cytometry for Cell Viability and Apoptosis Assessment

Flow cytometry is a powerful technique for analyzing cell populations based on their properties, including size, granularity, and fluorescence when stained with specific dyes. It is frequently used to assess cell viability, proliferation, and apoptosis (programmed cell death) in response to drug treatment ptgcn.comnih.govscielo.br.

In the context of this compound research, flow cytometry has been employed to determine how inhibiting the Hedgehog pathway affects the survival and death of cancer cells. Apoptosis can be detected using annexin (B1180172) V staining, which binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells, in combination with a viability dye like propidium (B1200493) iodide (PI), which enters cells with compromised membranes (necrotic or late apoptotic cells) ptgcn.comnih.gov.

Studies have shown that while this compound alone may not always induce significant apoptosis or reduce cell viability in certain cancer cell lines, it can potentiate the effects of other therapeutic agents frontiersin.orgresearchgate.net. For example, in glioma cells, this compound treatment alone had no significant effect on cell viability. However, when combined with Guggulsterone, an NFκB inhibitor, the combination treatment significantly increased apoptosis and decreased cell viability compared to either treatment alone frontiersin.orgresearchgate.net. This synergistic effect was confirmed by increased caspase-3 activity, a key marker of apoptosis, as measured in these studies researchgate.net.

An example of combined treatment results on cell viability:

| Treatment | Cell Viability (% of Control) |

| Control | 100% |

| This compound (1 µM) | ~95-100% researchgate.net |

| Guggulsterone (30 µM) | ~80% researchgate.net |

| This compound (1 µM) + Guggulsterone (30 µM) | ~45-55% researchgate.net |

Flow cytometry allows researchers to quantify the percentage of cells in different stages (live, early apoptotic, late apoptotic, necrotic) within a population, providing detailed data on the mode of cell death induced by this compound and combination therapies.

Kinase Assays and Small Molecule Screens

Kinase assays are biochemical tests used to measure the activity of protein kinases, enzymes that play crucial roles in cell signaling. These assays can determine if a compound directly inhibits the enzymatic activity of a specific kinase. While this compound is primarily known as a Smoothened antagonist, and Smo is a G protein-coupled receptor (GPCR)-like protein rather than a traditional kinase, the term "kinase assay" might be broadly used in some contexts to refer to assays assessing the activity of downstream signaling molecules or in the context of high-throughput screening that includes kinase targets.

This compound was identified through small molecule screens designed to find modulators of the Hedgehog pathway selleckchem.compnas.org. These screens often utilize reporter cell lines, such as Shh-LIGHT2 cells, which express luciferase under the control of Gli-responsive elements selleckchem.compnas.org. Inhibition of Hh signaling by a compound like this compound reduces luciferase activity, allowing for the identification and quantification of its inhibitory potency selleckchem.compnas.org.

Small molecule screens can involve diverse compound libraries, including those focused on kinase inhibitors or other signaling molecules selleckchem.com. The identification of this compound through such screens highlights its ability to interfere with Hh pathway activity selleckchem.compnas.org. This compound has a high affinity for Smo, with a Kd reported as 1.2 nM and an IC50 of 20 nM in Shh-LIGHT2 cells, indicating potent inhibition of Smo activity and downstream Hh signaling tocris.comrndsystems.comselleckchem.comselleck.co.jp.

This compound's distinct inhibitory profile compared to other Smo antagonists identified in screens suggests it may interact with Smo in a unique way, potentially binding to a different site or inducing a different conformational change selleckchem.compnas.org.

A summary of this compound's activity in reporter assays:

| Assay | Target/Mechanism | Reported Value |

| Shh-LIGHT2 Assay | Inhibition of Smo agonist effects | IC50 = 20 nM tocris.comrndsystems.comselleckchem.comselleck.co.jp |

| SmoA1-LIGHT2 Assay | Inhibition of oncogenic Smo activity | IC50 = 30 nM medchemexpress.com |

| BODIPY-cyclopamine binding competition | Binding to Smo | Kd = 1.2 nM tocris.comrndsystems.comselleckchem.comselleck.co.jp |

(Note: IC50 values can vary slightly depending on the specific assay conditions and cell line used.)

In Vivo Research Methodologies

In vivo studies using animal models are crucial for evaluating the efficacy of compounds like this compound in a complex biological system and for understanding their effects on tumor growth, development, and specific disease contexts.

Xenograft Models for Tumor Growth Inhibition Studies

Xenograft models involve transplanting human cancer cells into immunocompromised mice. These models are widely used to study tumor growth and evaluate the effectiveness of potential cancer therapies.

This compound has been investigated in xenograft models to assess its ability to inhibit the growth of tumors driven by aberrant Hedgehog signaling. While some studies using this compound alone in certain xenograft models (e.g., some glioma xenografts) did not show a reduction in basal Hh pathway activity or tumor growth, likely due to the specific characteristics of those models nih.gov, combination therapies involving this compound have demonstrated efficacy frontiersin.org.

For instance, in a study on glioblastoma, a combination of this compound and Guggulsterone was shown to be effective in arresting the proliferation of glioma cancer stem cells and non-stem cells in vitro frontiersin.org. While the search results did not provide specific data on this compound alone in xenograft tumor growth inhibition, the in vitro findings suggest its potential contribution in combination strategies targeting Hh-dependent tumors frontiersin.org. Other Smo inhibitors have shown efficacy in reducing tumor volume in mouse xenograft models of medulloblastoma and non-small cell lung cancer, supporting the principle of targeting Smo in vivo biorxiv.orgfrontiersin.org.

Allograft Models (e.g., Medulloblastoma)

Allograft models involve transplanting tumor cells from a syngeneic (genetically identical) animal into a recipient of the same species. These models maintain an intact immune system, which can be important for studying the interplay between the treatment, tumor, and immune response.

Allograft models, particularly those of medulloblastoma (MB), a type of brain tumor often driven by aberrant Hh signaling, have been used to study the effects of Hh pathway inhibitors, including compounds related to the SANT series nih.govresearchgate.netpnas.orgfrontiersin.org. Medulloblastoma allograft models derived from genetically engineered mice, such as those with mutations in the Ptch1 gene (a negative regulator of Hh signaling), exhibit constitutively active Hh signaling and are responsive to Smo antagonists nih.govresearchgate.net.

Med1-MB cells, derived from a Ptch1+/-;LacZ mouse MB, have been used in allograft studies. These cells maintain constitutively active Hh signaling and are responsive to pathway antagonists like this compound in vitro nih.gov. While direct in vivo allograft data specifically for this compound in medulloblastoma was not extensively detailed in the search results, other Smo antagonists have shown efficacy in reducing tumor growth and prolonging survival in aggressive mouse medulloblastoma models researchgate.netpnas.org. The use of such allograft models allows for the evaluation of this compound's impact on tumor progression within a more physiologically relevant microenvironment, including potential interactions with the immune system.

Animal Models for Developmental Biology Studies

The Hedgehog signaling pathway plays critical roles in embryonic development. Dysregulation of this pathway can lead to developmental defects. Animal models, including zebrafish, mice, and potentially others, are used to study the function of the Hh pathway during development and the effects of interfering with this signaling, for example, using inhibitors like this compound.

While the search results provided information about the use of animal models in developmental biology research in general biorxiv.orgnih.govbgc.ac.in and the role of Hh signaling in development biorxiv.orgbiorxiv.org, specific studies detailing the use of this compound in animal models for developmental biology studies (i.e., studying developmental processes rather than disease models originating from developmental pathways) were not prominently featured. However, given this compound's mechanism of action as a potent Hh pathway inhibitor, it is a valuable tool for researchers investigating the functions of this pathway during embryogenesis and organ development in various model organisms. Studies in this area would typically involve treating pregnant animals or developing embryos with this compound and observing the resulting morphological defects or changes in gene expression patterns of developmental markers. Research on related Hh pathway components and their roles in development in models like C. elegans and mice highlights the relevance of Hh signaling in these processes biorxiv.orgbiorxiv.org.